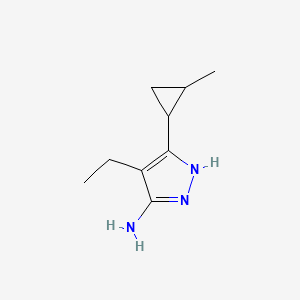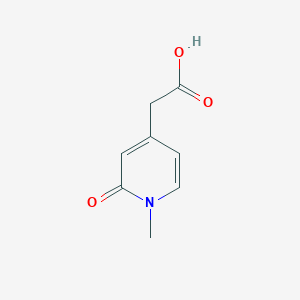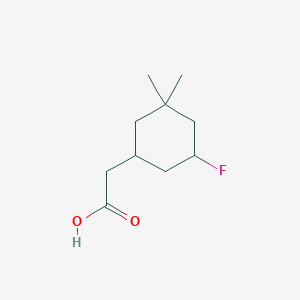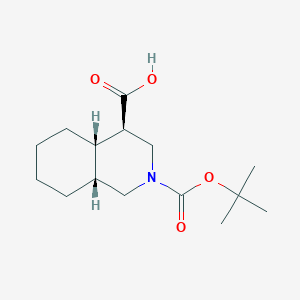
2-Naphthol, 3-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthol, 3-ethyl- is a derivative of 2-naphthol, which is a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C10H7OH. It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthol, 3-ethyl- typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of 2-naphthol, 3-ethyl- follows similar synthetic routes but on a larger scale. The process involves the sulfonation of naphthalene in sulfuric acid, followed by the alkylation step. The sulfonic acid group is then cleaved in molten sodium hydroxide, and the product is neutralized with acid to give 2-naphthol .
化学反応の分析
Types of Reactions: 2-Naphthol, 3-ethyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro and halogenated derivatives
科学的研究の応用
2-Naphthol, 3-ethyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-naphthol, 3-ethyl- involves its interaction with various molecular targets and pathways. Its hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. It can act as an enzyme inhibitor or activator, depending on the specific target. The compound’s electron-rich aromatic structure also enables it to undergo redox reactions, which can influence cellular processes .
類似化合物との比較
1-Naphthol: An isomer with the hydroxyl group at the 1-position.
2-Naphthol: The parent compound with the hydroxyl group at the 2-position.
3-Ethylphenol: A phenol derivative with an ethyl group at the 3-position.
Uniqueness: 2-Naphthol, 3-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and applications differ from those of its isomers and other similar compounds, making it valuable in various fields of research and industry .
特性
CAS番号 |
17324-05-9 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
3-ethylnaphthalen-2-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-7-10-5-3-4-6-11(10)8-12(9)13/h3-8,13H,2H2,1H3 |
InChIキー |
ZJBZNNMDSRPZNP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=CC=CC=C2C=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


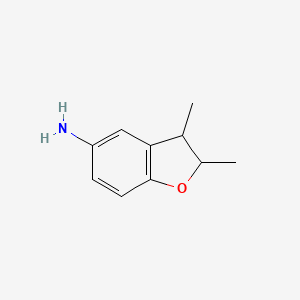
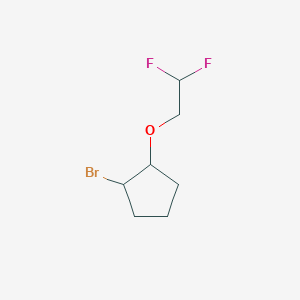
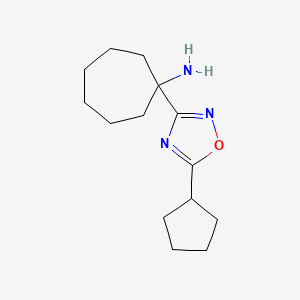
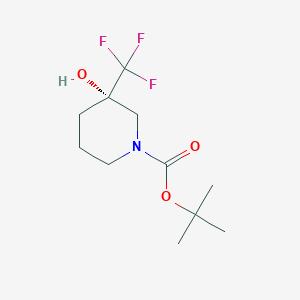
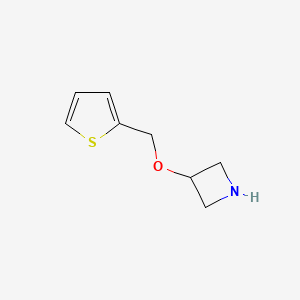
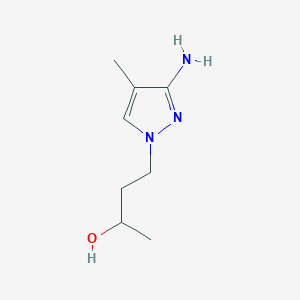
![2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde](/img/structure/B13063095.png)
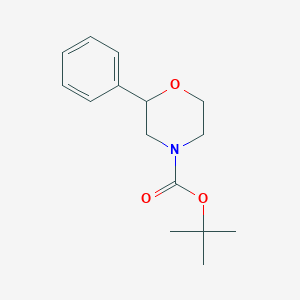
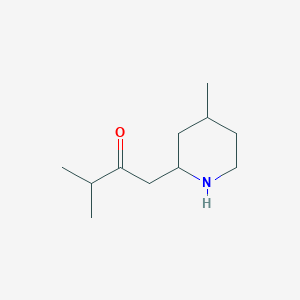
![tert-Butyl6-amino-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13063108.png)
